molecular formula C9H12N2O3S B8606904 2-Nitro-4-(propane-1-sulfinyl)aniline CAS No. 54029-48-0

2-Nitro-4-(propane-1-sulfinyl)aniline

Cat. No. B8606904
Key on ui cas rn: 54029-48-0
M. Wt: 228.27 g/mol
InChI Key: CKLDCXPXUFMXCZ-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

1.5 G. of 1-acetamido-2-nitro-4-n-propylsulfinylbenzene is treated with 3 ml. of 5N sodium hydroxide solution and sufficient methanol to effect solution. After heating on a steam bath for 15 minutes, the mixture is diluted with water, cooled and filtered, yielding 1-amino-2-nitro-4-n-propylsulfinylbenzene.
Name
1-acetamido-2-nitro-4-n-propylsulfinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH2:13][CH2:14][CH3:15])=[O:12])=[CH:7][C:6]=1[N+:16]([O-:18])=[O:17])(=O)C.[OH-].[Na+].CO>O>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH2:13][CH2:14][CH3:15])=[O:12])=[CH:7][C:6]=1[N+:16]([O-:18])=[O:17] |f:1.2|

Inputs

Step One
Name
1-acetamido-2-nitro-4-n-propylsulfinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)S(=O)CCC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating on a steam bath for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)S(=O)CCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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